![molecular formula C10H11BrO2 B1431885 Methyl 2-(3-bromo-4-methylphenyl)acetate CAS No. 1261453-29-5](/img/structure/B1431885.png)
Methyl 2-(3-bromo-4-methylphenyl)acetate
Overview
Description
Methyl 2-(3-bromo-4-methylphenyl)acetate is a synthetic compound with the molecular formula C10H11BrO2 and a molecular weight of 243.1 g/mol . It is used in a variety of scientific experiments.
Molecular Structure Analysis
The molecular structure of Methyl 2-(3-bromo-4-methylphenyl)acetate consists of a methyl ester group attached to a phenyl ring, which is substituted with a bromine atom and a methyl group .Physical And Chemical Properties Analysis
Methyl 2-(3-bromo-4-methylphenyl)acetate has a molecular weight of 243.1 g/mol . Other physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.Scientific Research Applications
Chemical Synthesis
“Methyl 2-(3-bromo-4-methylphenyl)acetate” is a chemical compound with the CAS Number: 1261453-29-5 . It is used in various chemical synthesis processes due to its unique structure and properties .
Pharmaceutical Testing
This compound is used in pharmaceutical testing . High-quality reference standards are essential for accurate results in pharmaceutical testing, and “Methyl 2-(3-bromo-4-methylphenyl)acetate” serves as one such standard .
Production of Solvents
“Methyl 2-(3-bromo-4-methylphenyl)acetate” has wide applications in the production of solvents . Solvents are substances that dissolve a solute to form a solution, and they are crucial in a wide range of industries, including paints, plastics, pharmaceuticals, and more .
Perfume Industry
This compound is also used in the perfume industry . Its unique aromatic properties make it a valuable ingredient in the formulation of certain perfumes .
Production of Surfactants and Emulsifiers
“Methyl 2-(3-bromo-4-methylphenyl)acetate” is used in the production of surfactants and emulsifiers . These substances are used in a variety of products, from detergents and cleaning products to food and cosmetics .
Biodiesel Fuels
This compound has applications in the production of biodiesel fuels . Biodiesel is a renewable, clean-burning diesel replacement that continues to reduce global dependence on petroleum diesel .
Surface-Active Agents
“Methyl 2-(3-bromo-4-methylphenyl)acetate” is used in the production of surface-active agents . These agents alter the surface tension of liquids, allowing them to spread more easily. They are used in a wide range of applications, from detergents and fabric softeners to paints and insecticides .
Microwave-Assisted Esterification
“Methyl 2-(3-bromo-4-methylphenyl)acetate” is produced by catalytic esterification of acetic acid and methanol with sulfuric acid as a catalyst in a batch reactor . This research was done to produce methyl acetate by a microwave method as it is more effective and efficient than the conventional methods .
Safety and Hazards
Mechanism of Action
Target of Action
Methyl 2-(3-bromo-4-methylphenyl)acetate is a complex compound with a specific molecular structure Compounds with similar structures, such as benzylic halides, typically interact with various biological targets via nucleophilic substitution or free radical bromination .
Mode of Action
Based on its structural similarity to benzylic halides, it may undergo reactions via an sn1 pathway, facilitated by the resonance-stabilized carbocation . This interaction could lead to various changes at the molecular level, affecting the function of the target.
Biochemical Pathways
Similar compounds have been known to participate in various biochemical reactions, leading to the formation of alkylated carbene complexes . These complexes can further interact with other molecules and pathways, leading to downstream effects.
properties
IUPAC Name |
methyl 2-(3-bromo-4-methylphenyl)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO2/c1-7-3-4-8(5-9(7)11)6-10(12)13-2/h3-5H,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVYUTZOUDJUCGB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CC(=O)OC)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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